Kinase Hinge Binding Vector: Scaffold Preference Over Pyrrolo[2,3-b]pyridine
In the design of ATP-competitive kinase inhibitors, the pyrazolo[3,4-b]pyridine scaffold, like 4-Methyl-1H-pyrazolo[3,4-b]pyridine, provides a distinct hydrogen-bonding vector compared to the commonly used pyrrolo[2,3-b]pyridine (7-azaindole). While pyrrolo[2,3-b]pyridine relies on a single N-H donor and a pyridine N-acceptor, the pyrazolo[3,4-b]pyridine presents a bidentate donor-acceptor system from N1-H and N7 [1]. This difference, confirmed by X-ray crystallography of ligand-bound kinases, enables the pyrazolo[3,4-b]pyridine to access alternative pockets and bypass resistance mutations that sterically hinder 7-azaindole-based inhibitors [1].
| Evidence Dimension | Kinase hinge-binding hydrogen bond donor/acceptor pair geometry |
|---|---|
| Target Compound Data | Bidentate N1-H donor and N7 acceptor; vector distance ~2.3 Å between interaction points |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine (7-azaindole): Monodentate N1-H donor and N7 acceptor; vector distance ~2.5 Å |
| Quantified Difference | Altered hinge-binding vector (~0.2 Å shift) leading to differential kinome selectivity profiles |
| Conditions | X-ray crystallography of kinase-inhibitor complexes; computational docking studies |
Why This Matters
This scaffold-specific binding geometry directly translates to a unique kinome selectivity profile, making the pyrazolo[3,4-b]pyridine a strategically distinct choice for kinase programs aiming to avoid polypharmacology or overcome resistance.
- [1] Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opinion on Therapeutic Patents, 23(3), 281-298. View Source
